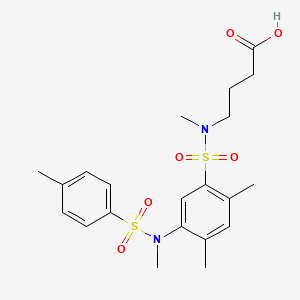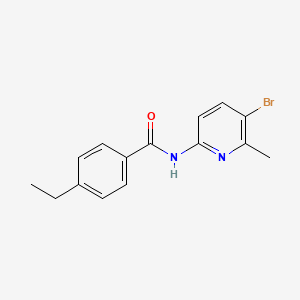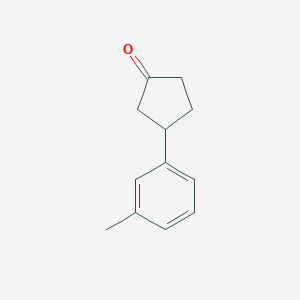
3-(m-Tolyl)cyclopentanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(m-Tolyl)cyclopentanone is a chemical compound with the molecular formula C12H14O . It is not intended for human or veterinary use and is primarily used for research.
Synthesis Analysis
The synthesis of cyclopentanone derivatives like 3-(m-Tolyl)cyclopentanone can be achieved through various methods. One common method involves the oxidation of cyclopentanol . Another method involves the conversion of biomass-based cyclopentanone molecules under solvent-free conditions .Molecular Structure Analysis
The molecular structure of 3-(m-Tolyl)cyclopentanone consists of a five-membered ring with a carbonyl (C=O) group attached . The InChI code for this compound is 1S/C12H14O/c1-9-3-2-4-10(7-9)11-5-6-12(13)8-11/h2-4,7,11H,5-6,8H2,1H3 .Chemical Reactions Analysis
The reactions involving cyclopentanone derivatives are diverse. For instance, the Wittig reaction of cyclopentanone with phosphorus ylide has been studied theoretically . Another study discusses the conversion of biomass-based cyclopentanone molecules under solvent-free conditions .Physical And Chemical Properties Analysis
3-(m-Tolyl)cyclopentanone is a colorless to yellow liquid . The molecular weight of this compound is 174.24 . More detailed physical and chemical properties may require specific experimental measurements.Scientific Research Applications
Synthesis of Anthraquinone-Linked Cyclopentanone Derivatives
“3-(m-Tolyl)cyclopentanone” can be used in the synthesis of new bioactive anthraquinone derivatives. These compounds are produced using the grindstone method and have been found to have remarkable antibacterial, tyrosinase inhibitory, antioxidant, and cytotoxic activities .
Antioxidant Activity
The synthesized anthraquinone-linked cyclopentanone derivatives, which include “3-(m-Tolyl)cyclopentanone”, have shown moderate antioxidant activities. This suggests that these compounds could potentially be used in the development of new antioxidant treatments .
Antibacterial Activity
The anthraquinone-linked cyclopentanone derivatives have also demonstrated antibacterial activities. This indicates that “3-(m-Tolyl)cyclopentanone” and its derivatives could be used in the development of new antibacterial agents .
Tyrosinase Inhibitory Activity
These compounds have shown remarkable tyrosinase inhibitory activities. Tyrosinase is an enzyme that is involved in the production of melanin, so these compounds could potentially be used in the treatment of conditions related to melanin overproduction, such as hyperpigmentation .
Cytotoxic Activity
The anthraquinone-linked cyclopentanone derivatives have shown cytotoxic activities. This suggests that “3-(m-Tolyl)cyclopentanone” could potentially be used in the development of new cancer treatments .
Production of High Value Chemicals
“3-(m-Tolyl)cyclopentanone” can be produced from the bio-based platform molecule furfural. The conversion process yields the high value chemical cyclopentanone, which has a variety of uses in the chemical industry .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(3-methylphenyl)cyclopentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-9-3-2-4-10(7-9)11-5-6-12(13)8-11/h2-4,7,11H,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSRAAHWTNDHIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(m-Tolyl)cyclopentanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Z)-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-yl}methylidene)({2-[3-(trifluoromethyl)phenoxy]ethoxy})amine](/img/structure/B2635705.png)

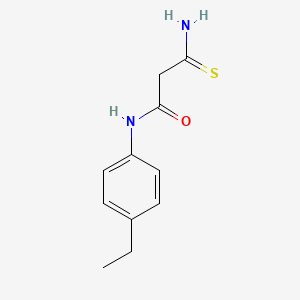
![2,2-Dibromo-1-[5-(2,4-dichlorophenyl)-2-furyl]-1-ethanone](/img/structure/B2635710.png)

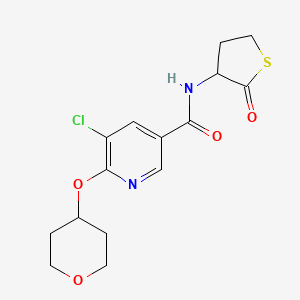
![1-((2-chloro-4-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)
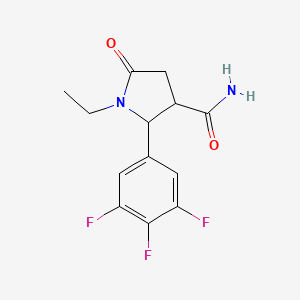
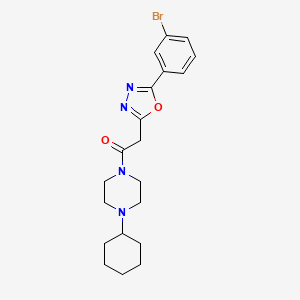
![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-propylpentanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2635718.png)
